molecular formula C17H17NO B7637809 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone

1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone

Cat. No. B7637809
M. Wt: 251.32 g/mol
InChI Key: LAXCVTGNRRDTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone, also known as THN-EE, is a novel synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It also appears to have antioxidant properties and can reduce oxidative stress in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function, reduce inflammation, and alleviate pain. This compound has also been shown to increase the levels of certain neuroprotective proteins in the brain, such as brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone in lab experiments is its relatively simple synthesis method and high purity yield. However, there are currently limited studies on the toxicity and safety of this compound, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound may also have potential as an analgesic or anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, more research is needed to determine the safety and toxicity of this compound in animal and human studies.

Synthesis Methods

1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone is synthesized through a multi-step process that involves the reaction of 2-acetylpyridine with tetralin in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical reactions to produce the final product. The purity and yield of this compound can be optimized through careful control of reaction conditions.

Scientific Research Applications

1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone has been investigated for its potential therapeutic applications in various scientific research fields. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-12(19)16-9-17(11-18-10-16)15-7-6-13-4-2-3-5-14(13)8-15/h6-11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXCVTGNRRDTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CC(=C1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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